![molecular formula C14H11Cl2NO B2717860 (4-chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate CAS No. 154110-60-8](/img/structure/B2717860.png)
(4-chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate (CBPMA) is an organic compound containing a benzyl group, a chlorine atom, and an ammonium group. It is a white crystalline solid with a melting point of 65°C and a boiling point of 106°C. It is used in organic synthesis, as a reagent in organic chemistry, and in various other applications.
科学的研究の応用
Electrochemical Properties and Applications
The research on novel ionic liquids, including those related to quaternary ammonium salts, has highlighted their promising electrochemical properties for applications such as electric double layer capacitors (EDLCs). These materials exhibit wide potential windows and high ionic conductivities, making them suitable for energy storage devices. For instance, the study by Sato, Masuda, and Takagi (2004) on the electrochemical properties of certain ionic liquids demonstrates their utility in enhancing the performance of EDLCs, offering a higher capacity and better charge-discharge cycle durability compared to conventional electrolytes (Sato, Masuda, & Takagi, 2004).
Environmental and Catalytic Applications
The modification of montmorillonite with cationic surfactants to remove toxic compounds like 4-chlorophenol from aqueous solutions is another significant application. This approach not only addresses the environmental concerns associated with chlorophenols but also highlights the versatility of quaternary ammonium compounds in environmental remediation. The study by Nourmoradi et al. (2016) provides insight into the efficient removal of 4-chlorophenol, showcasing the potential of surfactant-modified montmorillonite as a low-cost and effective adsorbent (Nourmoradi et al., 2016).
Antimicrobial and Antifungal Applications
Quaternary ammonium compounds have also been explored for their antimicrobial and antifungal properties. Research indicates that certain formulations can impart durable antimicrobial properties to textiles, providing a sustainable solution for healthcare and hygiene products. For example, Son et al. (2006) explored the use of quaternary ammonium salts to confer antimicrobial properties to cotton fabrics, which showed enhanced microbial resistance, demonstrating the practical applications of these compounds in creating antimicrobial textiles (Son, Kim, Ravikumar, & Lee, 2006).
Herbicidal Applications
The synthesis and evaluation of herbicidal ionic liquids based on quaternary ammonium salts underscore their potential in agricultural applications. These compounds offer a new approach to weed management with improved efficacy and reduced environmental impact compared to traditional herbicides. Marcinkowska et al. (2017) and Kordala-Markiewicz et al. (2014) have conducted studies demonstrating the herbicidal efficacy of ionic liquids containing quaternary ammonium ions, providing a basis for the development of more sustainable and effective herbicides (Marcinkowska et al., 2017); (Kordala-Markiewicz et al., 2014).
特性
IUPAC Name |
1-(4-chlorophenyl)-N-[(4-chlorophenyl)methyl]methanimine oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO/c15-13-5-1-11(2-6-13)9-17(18)10-12-3-7-14(16)8-4-12/h1-9H,10H2/b17-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPLLAZOXRETHR-MFOYZWKCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C[N+](=CC2=CC=C(C=C2)Cl)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C/[N+](=C/C2=CC=C(C=C2)Cl)/[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-fluoro-N-{1-[1-(2-fluoropyridin-4-yl)-N-methylformamido]-4-methylpentan-2-yl}pyridine-4-carboxamide](/img/structure/B2717778.png)
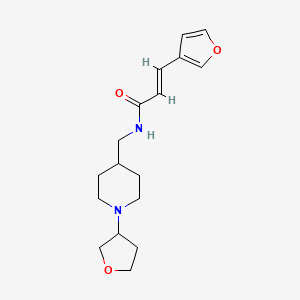
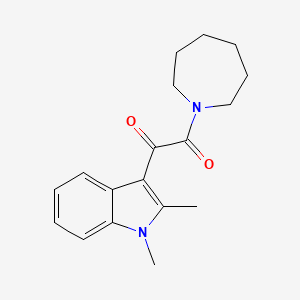
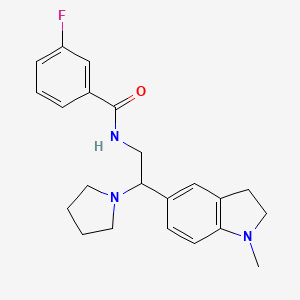


![4-[(4-Chlorophenyl)sulfanyl]-2,6-diphenyl-5-pyrimidinecarbonitrile](/img/structure/B2717790.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2717793.png)

![Ethyl 5-(3-nitrobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2717795.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2717797.png)
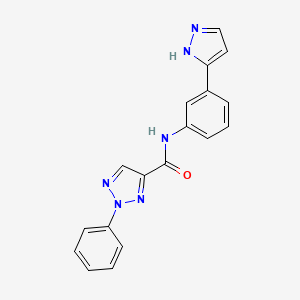
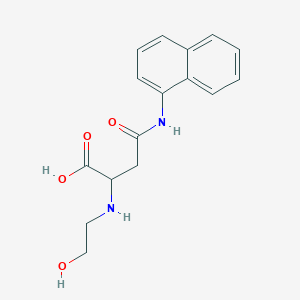
![4-[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl methanesulfonate](/img/structure/B2717800.png)